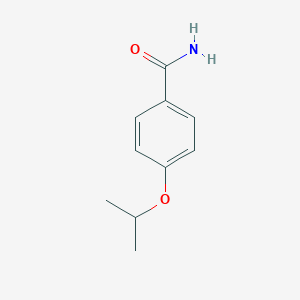![molecular formula C13H10BrFN4 B370520 4-Bromo-2-(4-fluorophenyl)-6-methyl-2H-benzo[d][1,2,3]triazol-5-amine CAS No. 952948-67-3](/img/structure/B370520.png)
4-Bromo-2-(4-fluorophenyl)-6-methyl-2H-benzo[d][1,2,3]triazol-5-amine
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
4-Bromo-2-(4-fluorophenyl)-6-methyl-2H-benzo[d][1,2,3]triazol-5-amine is a complex organic compound that belongs to the class of benzotriazole derivatives. This compound is characterized by the presence of bromine, fluorine, and methyl groups attached to a benzotriazole core. Benzotriazole derivatives are known for their diverse applications in various fields, including chemistry, biology, and materials science.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 4-Bromo-2-(4-fluorophenyl)-6-methyl-2H-benzo[d][1,2,3]triazol-5-amine typically involves multi-step organic reactions. One common method is the Suzuki-Miyaura coupling reaction, which is widely used for forming carbon-carbon bonds. This reaction involves the coupling of a boronic acid derivative with an aryl halide in the presence of a palladium catalyst and a base . The reaction conditions usually include mild temperatures and an inert atmosphere to prevent unwanted side reactions.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process.
化学反応の分析
Types of Reactions
4-Bromo-2-(4-fluorophenyl)-6-methyl-2H-benzo[d][1,2,3]triazol-5-amine can undergo various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen from the compound.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen from the compound.
Substitution: This reaction involves the replacement of one functional group with another.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Common reducing agents include sodium borohydride (NaBH₄) and lithium aluminum hydride (LiAlH₄).
Substitution: Common reagents include halogens (e.g., chlorine, bromine) and nucleophiles (e.g., hydroxide ions).
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield corresponding ketones or carboxylic acids, while reduction may yield alcohols or amines.
科学的研究の応用
4-Bromo-2-(4-fluorophenyl)-6-methyl-2H-benzo[d][1,2,3]triazol-5-amine has several scientific research applications:
Chemistry: It is used as a building block for the synthesis of more complex molecules and materials.
Biology: It is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: It is investigated for its potential therapeutic applications, such as drug development.
Industry: It is used in the development of advanced materials, including polymers and coatings
作用機序
The mechanism of action of 4-Bromo-2-(4-fluorophenyl)-6-methyl-2H-benzo[d][1,2,3]triazol-5-amine involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways depend on the specific application and context of use .
類似化合物との比較
Similar Compounds
4-bromo-2-fluorobiphenyl: This compound shares structural similarities with 4-Bromo-2-(4-fluorophenyl)-6-methyl-2H-benzo[d][1,2,3]triazol-5-amine, including the presence of bromine and fluorine atoms.
4-bromo-2-fluorophenol: Another similar compound with bromine and fluorine atoms, used in various chemical syntheses.
Uniqueness
This compound is unique due to its specific substitution pattern on the benzotriazole core, which imparts distinct chemical and biological properties. Its combination of bromine, fluorine, and methyl groups makes it a versatile compound for various applications.
特性
IUPAC Name |
4-bromo-2-(4-fluorophenyl)-6-methylbenzotriazol-5-amine |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H10BrFN4/c1-7-6-10-13(11(14)12(7)16)18-19(17-10)9-4-2-8(15)3-5-9/h2-6H,16H2,1H3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GEXPQAXWTYOBRK-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC2=NN(N=C2C(=C1N)Br)C3=CC=C(C=C3)F |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H10BrFN4 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
321.15 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
![N-{3-chloro-4-[4-(trifluoroacetyl)piperazin-1-yl]phenyl}acetamide](/img/structure/B370443.png)
![N-(4-{4-[(3,5-dimethoxyphenyl)carbonyl]piperazin-1-yl}phenyl)pyridine-3-carboxamide](/img/structure/B370444.png)
![Ethyl 3-[(2-methoxybenzoyl)amino]-4-(4-morpholinyl)benzoate](/img/structure/B370445.png)
![3-Methyl-6-[4-(propan-2-yl)phenyl][1,2,4]triazolo[3,4-b][1,3,4]thiadiazole](/img/structure/B370447.png)
![Ethyl 3-[(4-chlorobenzoyl)amino]-4-(4-morpholinyl)benzoate](/img/structure/B370449.png)
![5-bromo-N-[3-chloro-2-(4-isobutyryl-1-piperazinyl)phenyl]nicotinamide](/img/structure/B370455.png)
![N-{3-chloro-2-[4-(2-methylpropanoyl)piperazin-1-yl]phenyl}-2,4-dimethoxybenzamide](/img/structure/B370456.png)

![N-[4-([1,3]oxazolo[4,5-b]pyridin-2-yl)benzyl]pentanamide](/img/structure/B370493.png)
![5-nitro-N-[2-(prop-2-en-1-yl)-2H-tetrazol-5-yl]furan-2-carboxamide](/img/structure/B370494.png)
![2-(4-chlorophenyl)-N-(4-[1,3]oxazolo[4,5-b]pyridin-2-ylbenzyl)acetamide](/img/structure/B370501.png)
![2-(2,4-dichlorophenoxy)-N-(4-[1,3]oxazolo[4,5-b]pyridin-2-ylbenzyl)acetamide](/img/structure/B370502.png)


